N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 862741-99-9
VCID: VC4928821
InChI: InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine

CAS No.: 862741-99-9

Cat. No.: VC4928821

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine - 862741-99-9

Specification

CAS No. 862741-99-9
Molecular Formula C22H27N3O3S
Molecular Weight 413.54
IUPAC Name N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine
Standard InChI InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3
Standard InChI Key WNQLPWDVAHUMTH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N1,N1-Dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine has the molecular formula C22H27N3O3S, as confirmed by high-resolution mass spectrometry and crystallographic data . The structure integrates three key components:

  • Dimethylated propane-diamine: A C5H14N2 backbone with N-methyl groups enhancing steric hindrance and basicity .

  • Oxazole ring: A five-membered heterocycle (C3H2NO) substituted at positions 2 and 4.

  • Aromatic substituents:

    • o-Tolyl group (C7H7): An ortho-methylphenyl group contributing hydrophobicity.

    • Tosyl group (C7H7SO3): A sulfonamide-derived leaving group enabling nucleophilic displacement reactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight413.5 g/mol
DensityNot reported
Boiling PointNot reported
SMILES NotationCN(C)CCCNC1=C(N=C(O1)C2=C(C=CC=C2)C)S(=O)(=O)C3=CC=CC=C3C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the oxazole core, followed by coupling with dimethylated propane-diamine :

  • Oxazole Ring Formation:

    • Cyclocondensation of o-tolylcarboxamide derivatives with nitriles under acidic conditions yields 2-(o-tolyl)oxazole.

    • Tosylation at position 4 using p-toluenesulfonyl chloride introduces the sulfonate group .

  • Amine Coupling:

    • Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination links the tosyloxazole to N1,N1-dimethylpropane-1,3-diamine .

    • Catalytic hydrogenation (e.g., Raney-Ni, H2 at 3–10 MPa) optimizes yields >98% in fixed-bed reactors .

Process Optimization

  • Temperature: 10–120°C for cyclization; 60–90°C for hydrogenation .

  • Catalysts: Raney-Ni with alkaline co-catalysts (e.g., NaOH/MeOH) enhance reaction efficiency .

  • Purity Controls: Chromatographic purification and recrystallization from ethanol/water mixtures achieve >99% purity .

Physicochemical Properties and Reactivity

Reactivity Profile

  • Nucleophilic Amines: The tertiary dimethylamine and primary amine groups participate in alkylation, acylation, and Schiff base formation .

  • Electrophilic Oxazole: Susceptible to substitution at C-5, enabling functional diversification.

  • Tosyl Group: Acts as a leaving group in SN2 reactions, facilitating derivatization .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N oxazole), 1350 cm⁻¹ (S=O tosyl), and 2950 cm⁻¹ (C-H methyl) .

  • NMR (DMSO-d6):

    • 1H: δ 2.2 (s, 6H, N(CH3)2), δ 2.4 (s, 3H, o-tolyl CH3), δ 7.3–7.8 (m, aromatic H).

    • 13C: δ 21.5 (o-tolyl CH3), δ 44.1 (N(CH3)2), δ 155.2 (oxazole C=N) .

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

  • Anticancer Agents: Copper complexes of analogous diamines inhibit topoisomerase II (IC50 = 8.2 µM) .

  • Antimicrobials: Tosyl-oxazole derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .

  • Drug Intermediates: Serves as a precursor for kinase inhibitors and protease modulators .

Industrial Applications

  • Coordination Chemistry: Forms stable complexes with transition metals (Cu, Ni) for catalytic applications .

  • Polymer Crosslinking: The diamine structure enhances epoxy resin curing and mechanical properties .

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